1-Ethenyl-2-(4-methoxyphenyl)-1H-pyrrole
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Overview
Description
1-Ethenyl-2-(4-methoxyphenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with an ethenyl group and a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-2-(4-methoxyphenyl)-1H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenylacetylene and 2-bromo-1H-pyrrole.
Coupling Reaction: A palladium-catalyzed coupling reaction (such as the Sonogashira coupling) is employed to couple 4-methoxyphenylacetylene with 2-bromo-1H-pyrrole, resulting in the formation of this compound.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (such as triethylamine), and a solvent (such as dimethylformamide) under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-2-(4-methoxyphenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation Products: Pyrrole oxides.
Reduction Products: 1-Ethyl-2-(4-methoxyphenyl)-1H-pyrrole.
Substitution Products: Various substituted pyrroles depending on the electrophile used.
Scientific Research Applications
1-Ethenyl-2-(4-methoxyphenyl)-1H-pyrrole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a bioactive agent.
Industrial Applications: It is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Ethenyl-2-(4-methoxyphenyl)-1H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Ethenyl-2-phenyl-1H-pyrrole: Lacks the methoxy group, resulting in different electronic properties.
2-(4-Methoxyphenyl)-1H-pyrrole: Lacks the ethenyl group, affecting its reactivity and applications.
1-Ethenyl-2-(4-hydroxyphenyl)-1H-pyrrole: The hydroxy group introduces different hydrogen bonding interactions.
Uniqueness: 1-Ethenyl-2-(4-methoxyphenyl)-1H-pyrrole is unique due to the presence of both the ethenyl and methoxy groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
67060-93-9 |
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Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-ethenyl-2-(4-methoxyphenyl)pyrrole |
InChI |
InChI=1S/C13H13NO/c1-3-14-10-4-5-13(14)11-6-8-12(15-2)9-7-11/h3-10H,1H2,2H3 |
InChI Key |
JKAGMSJUDZQKEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CN2C=C |
Origin of Product |
United States |
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